

Perisesaccharide B: A Comprehensive Technical Dossier

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Compound of Interest

Compound Name: **Perisesaccharide B**

Cat. No.: **B150461**

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Introduction

Perisesaccharide B is a naturally occurring oligosaccharide isolated from the root barks of *Periploca sepium*. This document provides a detailed overview of its chemical structure, physicochemical properties, and the methodologies employed for its isolation and characterization. Due to the limited publicly available data on its biological activities, this guide focuses on the foundational chemical and analytical aspects of **Perisesaccharide B**.

Chemical Structure and Properties

Perisesaccharide B is a complex oligosaccharide with the molecular formula C₃₆H₆₀O₁₈.^[1] Its structure was elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Figure 1: 2D Chemical Structure of **Perisesaccharide B**

(A 2D chemical structure image of **Perisesaccharide B** would be presented here, based on the IUPAC name and information from PubChem.)

IUPAC Name: [(2S,3R,4S,5S,6R)-5-hydroxy-2-[(2R,3R,4S,6S)-6-[(2R,3S,4R,6S)-4-hydroxy-6-[(2R,3R,4S,6S)-4-methoxy-6-[(2R,3R,4R)-4-methoxy-2-methyl-6-oxooxan-3-yl]oxy-2-

methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-methyloxan-3-yl] acetate[1]

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₃₆ H ₆₀ O ₁₈	PubChem[1]
Molecular Weight	780.8 g/mol	PubChem[1]
CAS Number	1095261-93-0	MedchemExpress, LabSolutions[2][3]
Appearance	White to off-white solid	MedchemExpress[2]

Data Presentation: Spectroscopic Data Summary

The structural elucidation of **Perisesaccharide B** relied on detailed analysis of its NMR and mass spectrometry data. While the full raw data is not publicly available, the key quantitative information would be presented as follows:

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data

Ion	Calculated m/z	Observed m/z
[M+Na] ⁺	Data not available	Data not available

Note: The specific HRESIMS data is reported in the primary literature but is not accessible through publicly available databases.

¹H and ¹³C NMR Spectroscopic Data

The complete assignment of proton and carbon signals is crucial for the structural confirmation of **Perisesaccharide B**. The following tables represent the expected format for the presentation of this data, which would be populated with the chemical shifts (δ) in ppm and coupling constants (J) in Hz from the original publication.

Table 1: ¹H NMR Spectroscopic Data for **Perisesaccharide B** (in CDCl₃)

Position	δ H (ppm)	Multiplicity	J (Hz)
Data not available	Data not available	Data not available	Data not available

Table 2: 13 C NMR Spectroscopic Data for **Perisesaccharide B** (in CDCl₃)

Position	δ C (ppm)
Data not available	Data not available

Note: The specific 1 H and 13 C NMR chemical shifts and coupling constants for **Perisesaccharide B** are contained within the primary scientific publication and are not available in public databases.

Experimental Protocols

The isolation and purification of **Perisesaccharide B** from the root barks of *Periploca sepium* involves a multi-step process. The following is a generalized protocol based on standard phytochemical extraction and purification techniques for oligosaccharides. The specific details are reported in Wang L, et al. *Planta Med.* 2010.

Extraction and Isolation

- Plant Material Preparation: The root barks of *Periploca sepium* are collected, dried, and pulverized to a coarse powder.
- Solvent Extraction: The powdered plant material is subjected to extraction with a suitable solvent, typically 95% ethanol, at room temperature. This process is repeated multiple times to ensure exhaustive extraction.
- Solvent Partitioning: The crude ethanol extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The oligosaccharides are expected to be enriched in the n-butanol fraction.
- Chromatographic Purification: The n-butanol fraction is subjected to a series of chromatographic techniques for the isolation of individual compounds. This typically includes:

- Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol.
- Sephadex LH-20 Column Chromatography: Fractions containing oligosaccharides are further purified on a Sephadex LH-20 column using methanol as the eluent.
- Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC, often with a C18 column and a mobile phase consisting of a gradient of acetonitrile and water.

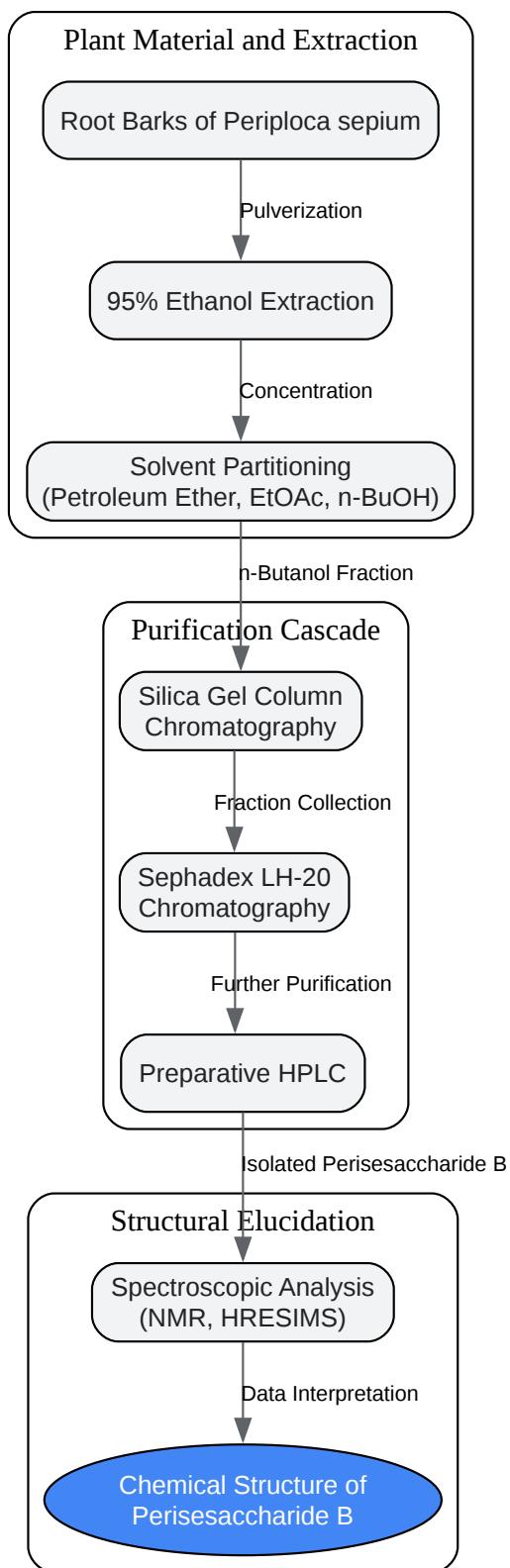
Structural Elucidation

The chemical structure of the purified **Perisesaccharide B** is determined using the following spectroscopic methods:

- Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition.
- NMR Spectroscopy:
 - 1D NMR: ^1H and ^{13}C NMR spectra are recorded to identify the types and number of protons and carbons.
 - 2D NMR: Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are performed to establish the connectivity of protons and carbons and to determine the sequence and linkage of the monosaccharide units.

Mandatory Visualization

As there is no publicly available information on the specific signaling pathways or biological activities of **Perisesaccharide B**, the following diagram illustrates the logical workflow for its discovery and characterization.

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Caption: Workflow for the isolation and structural elucidation of **Perisesaccharide B**.

Conclusion

Perisesaccharide B is a complex oligosaccharide whose chemical structure has been rigorously established. This technical guide provides a summary of its known properties and the methodologies for its study. Further research is warranted to elucidate the biological activities and potential therapeutic applications of this natural product. The detailed experimental data from the primary literature remains a key resource for any future investigation.

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